5-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]thiophene-2-carboxamide
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Overview
Description
5-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a chloro group and a carboxamide group The compound also contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a bicyclic structure with oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the 2,3-dihydrobenzo[b][1,4]dioxin moiety: This can be achieved by starting with 2,3-dihydroxybenzoic acid, which undergoes alkylation of the phenolic hydroxyl group, followed by azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification.
Synthesis of the thiophene ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of sulfur.
Coupling of the two moieties: The final step involves coupling the 2,3-dihydrobenzo[b][1,4]dioxin moiety with the thiophene ring. This can be achieved through a nucleophilic substitution reaction, where the chloro group on the thiophene ring is replaced by the 2,3-dihydrobenzo[b][1,4]dioxin moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the alkylation and azidation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the 2,3-dihydrobenzo[b][1,4]dioxin moiety.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The chloro group on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidation of the hydroxyl group can lead to the formation of a ketone or carboxylic acid.
Reduction: Reduction of the carboxamide group can yield an amine.
Substitution: Substitution of the chloro group can result in various derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer or antimicrobial agent.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, such as enzyme activity or protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the bicyclic structure with oxygen atoms and have similar chemical properties.
Thiophene-2-carboxamide derivatives: These compounds share the thiophene ring and carboxamide group, making them structurally similar.
Uniqueness
The uniqueness of 5-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]thiophene-2-carboxamide lies in its combination of the 2,3-dihydrobenzo[b][1,4]dioxin moiety with the thiophene ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-14-4-3-13(22-14)15(19)17-8-10(18)9-1-2-11-12(7-9)21-6-5-20-11/h1-4,7,10,18H,5-6,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIBPCKJLXWBBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC=C(S3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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